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molecular formula C12H10Br2N2 B183518 4,4'-Dibromobiphenyl-2,2'-diamine CAS No. 136630-36-9

4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No. B183518
M. Wt: 342.03 g/mol
InChI Key: KZDMFBDNQPKWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198801B2

Procedure details

4,4′-dibromo-2,2′-dinitrobiphenyl (6.1 g, 15.17 mmol) was stirred in HCl 30 ml/EtOH 75 ml, Sn powder (7.2 g, 60.68 mmol) was added thereto, and then the reaction mixture was refluxed for 24 hours. Next, the reaction mixture was cooled to room temperature, neutralized with 10% NaOH solution, and then recrystallized in ethanol to obtain 4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 67%). MS [M+H] 341.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
Sn
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=2[N+:15]([O-])=O)=[C:4]([N+:18]([O-])=O)[CH:3]=1.CCO.[OH-].[Na+]>Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=2[NH2:15])=[C:4]([NH2:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=C(C=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
75 mL
Type
reactant
Smiles
CCO
Name
Sn
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
recrystallized in ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1=C(C=C(C=C1)Br)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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